molecular formula C18H15NO3 B14262199 Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate CAS No. 188676-38-2

Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate

Cat. No.: B14262199
CAS No.: 188676-38-2
M. Wt: 293.3 g/mol
InChI Key: UJHNNHKQWFTNPR-UHFFFAOYSA-N
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Description

Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a cyano group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate typically begins with the preparation of the key intermediates, such as 4-(1-cyano-3-oxo-3-phenylpropyl)benzoic acid and methyl benzoate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods:

    Scale-Up: Industrial production of this compound involves the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective synthesis.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoates and phenylpropyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry:

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Agrochemicals: It is studied for its potential application in the synthesis of agrochemical agents, such as herbicides and insecticides.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating biological processes.

    Receptor Binding: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.

Mechanistic Insights:

    Electrophilic and Nucleophilic Interactions: The compound’s functional groups, such as the cyano and ester groups, participate in electrophilic and nucleophilic interactions, influencing its reactivity and biological activity.

    Resonance Stabilization: The presence of aromatic rings and conjugated systems contributes to the compound’s stability and reactivity through resonance effects.

Comparison with Similar Compounds

    Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate: Similar compounds include other benzoate esters with different substituents, such as Methyl 4-(1-cyano-3-oxo-3-methylpropyl)benzoate and Methyl 4-(1-cyano-3-oxo-3-ethylpropyl)benzoate.

Uniqueness:

    Functional Group Diversity:

    Stability and Reactivity: The compound’s stability and reactivity are influenced by the resonance stabilization provided by the aromatic rings and conjugated systems, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

188676-38-2

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate

InChI

InChI=1S/C18H15NO3/c1-22-18(21)15-9-7-13(8-10-15)16(12-19)11-17(20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3

InChI Key

UJHNNHKQWFTNPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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